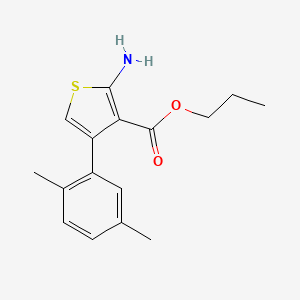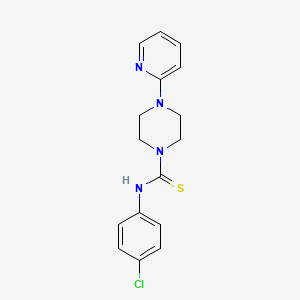
((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione), commonly referred to as CPAPM-1-thione, is a novel compound with potential therapeutic applications. CPAPM-1-thione is a member of the piperazine family of compounds, which are known to possess a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. CPAPM-1-thione has been studied extensively in recent years, and its potential applications in medicine and research are becoming increasingly apparent.
科学研究应用
CPAPM-1-thione has been studied extensively in recent years, and has been found to possess a range of biological activities. In particular, CPAPM-1-thione has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a potential therapeutic agent for the treatment of a range of diseases and conditions. Additionally, CPAPM-1-thione has been found to possess anticonvulsant, analgesic, and anti-diabetic properties, making it a potential therapeutic agent for the treatment of a range of neurological and metabolic disorders.
作用机制
The exact mechanism of action of CPAPM-1-thione is still largely unknown. However, it is believed to act by inhibiting the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, CPAPM-1-thione has been found to act as an antioxidant, meaning that it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
CPAPM-1-thione has been found to possess a range of biochemical and physiological effects. In particular, CPAPM-1-thione has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a potential therapeutic agent for the treatment of a range of diseases and conditions. Additionally, CPAPM-1-thione has been found to possess anticonvulsant, analgesic, and anti-diabetic properties, making it a potential therapeutic agent for the treatment of a range of neurological and metabolic disorders.
实验室实验的优点和局限性
CPAPM-1-thione has several advantages and limitations for lab experiments. One advantage is that CPAPM-1-thione is relatively easy to synthesize, making it a convenient compound to use in lab experiments. Additionally, CPAPM-1-thione has been found to possess a range of biological activities, making it a useful compound for studying a range of biological processes. However, there are some limitations to using CPAPM-1-thione in lab experiments. For example, CPAPM-1-thione is not water soluble, meaning that it must be dissolved in an organic solvent before it can be used in experiments. Additionally, CPAPM-1-thione is relatively unstable, meaning that it must be stored and handled carefully in order to ensure that it retains its biological activity.
未来方向
The potential applications of CPAPM-1-thione are still being explored, and there are a number of potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of CPAPM-1-thione, such as its potential use in the treatment of neurological and metabolic disorders. Additionally, further research could be conducted to explore the potential mechanisms of action of CPAPM-1-thione, such as its ability to act as an antioxidant and its ability to inhibit COX-2 activity. Additionally, further research could be conducted to explore the potential interactions of CPAPM-1-thione with other drugs and compounds, as well as its potential side effects. Finally, further research could be conducted to explore the potential uses of CPAPM-1-thione in drug delivery systems, such as nanoparticles.
合成方法
CPAPM-1-thione can be synthesized using a multi-step synthesis process. The first step involves the reaction of 4-chlorophenyl amine and 4-(2-pyridyl)piperazine to form a Schiff base. This is then reduced with sodium borohydride to form the desired product, CPAPM-1-thione. The reaction is carried out in an aqueous solution of sodium hydroxide, and the reaction is usually complete within one hour.
属性
IUPAC Name |
N-(4-chlorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4S/c17-13-4-6-14(7-5-13)19-16(22)21-11-9-20(10-12-21)15-3-1-2-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNAXXLBNZHUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

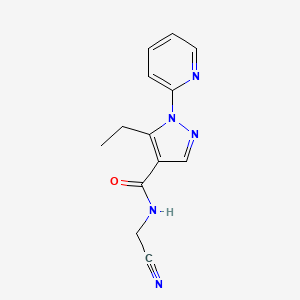
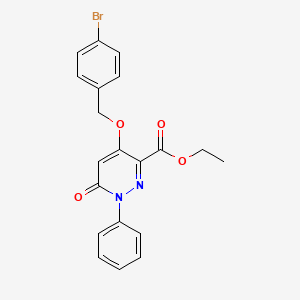
![3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907109.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]propanamide](/img/structure/B2907111.png)
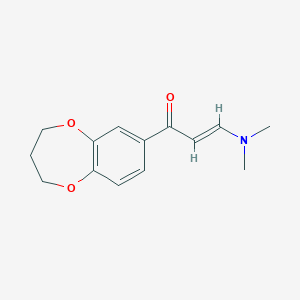
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2907115.png)

![2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2907117.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2907118.png)
![2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B2907119.png)

